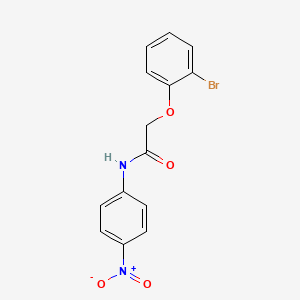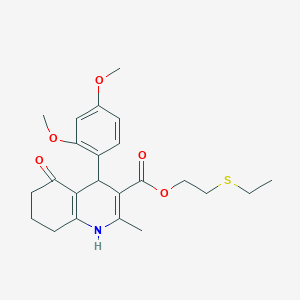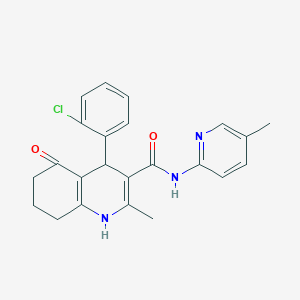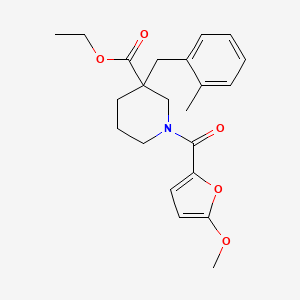
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide, also known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTS is a sulfonamide derivative that is used as a reagent in organic synthesis and has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide is not fully understood. However, it has been proposed that this compound inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells. Inhibition of carbonic anhydrase IX by this compound leads to a decrease in pH, which results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. In addition, this compound has been found to be stable under various experimental conditions. However, there are also some limitations to the use of this compound in lab experiments. This compound has a low solubility in water, which limits its use in aqueous solutions. In addition, this compound has a short half-life in vivo, which makes it difficult to use in animal studies.
Direcciones Futuras
There are several future directions for the research on N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide. One potential direction is the development of this compound as a potential anticancer drug. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another potential direction is the exploration of the anti-inflammatory and antiviral activities of this compound. Further studies are needed to elucidate the mechanism of action of this compound in these activities. In addition, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including cancer research, anti-inflammatory research, and antiviral research. The synthesis method of this compound is relatively simple, and the compound has several advantages for lab experiments. However, there are also some limitations to the use of this compound in lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide can be synthesized by reacting 4-(morpholin-4-yl)benzenesulfonyl chloride with dimethylamine in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. The chemical structure of this compound is shown in Figure 1.
Aplicaciones Científicas De Investigación
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes this compound a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N,N-dimethyl-5-(thiomorpholine-4-carbonyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S3/c1-12(2)19(15,16)9-7-10(18-8-9)11(14)13-3-5-17-6-4-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWQAUNUMTYZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5002362.png)
![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5002370.png)
![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5002384.png)
![1-(3-methyl-2-buten-1-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5002400.png)



![7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5002415.png)
![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)
![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)

